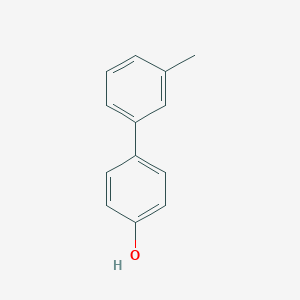

4-(3-Methylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSNKPXUWEOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362560 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191724-08-0 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursors for 4 3 Methylphenyl Phenol and Analogues

Diverse Synthetic Routes to the Biphenyl (B1667301) Phenol (B47542) Scaffold

The construction of the core biphenyl structure of 4-(3-methylphenyl)phenol relies heavily on carbon-carbon bond-forming reactions. These methods are pivotal in creating the direct linkage between the two phenyl rings.

Cross-Coupling Strategies

Cross-coupling reactions, particularly those catalyzed by transition metals, represent the most powerful and versatile tools for the synthesis of biaryl compounds. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. wikipedia.orglibretexts.org The synthesis of this compound via this method can be approached in two primary ways: coupling 3-methylphenylboronic acid with a suitable 4-substituted phenol derivative or coupling a 4-hydroxyphenylboronic acid with a 3-methylphenyl halide.

A plausible route involves the reaction of 3-methylphenylboronic acid with a 4-alkoxy-substituted aryl halide, such as 4-bromoanisole, followed by demethylation to yield the final phenolic product. The use of a protected phenol, like a methoxy (B1213986) ether, is common to avoid interference of the acidic phenolic proton with the basic reaction conditions. A variety of palladium catalysts and ligands can be employed to optimize the reaction, with phosphine-based ligands being particularly common. libretexts.org

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 3-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 100 | 85-95 |

| 4-Hydroxyphenylboronic acid | 3-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 80-100 | 80-92 |

| 3-Methylphenylboronic acid | 4-Iodoanisole | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 90-98 |

This table presents representative data for Suzuki-Miyaura coupling reactions based on analogous transformations found in the literature. Actual yields may vary depending on specific reaction conditions.

The Ullmann coupling is a classical copper-catalyzed reaction used for the formation of carbon-carbon or carbon-heteroatom bonds. organic-chemistry.org While traditionally used for the synthesis of symmetrical biaryls, modern modifications have expanded its scope to include the synthesis of diaryl ethers (Ullmann condensation), which are structurally related to the target molecule's biphenyl core. organic-chemistry.orgmdpi.com The synthesis of aryloxy phenols via an Ullmann-type reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. mdpi.com

For the synthesis of an analogue of this compound, such as a 4-aryloxy phenol, one could react a phenol with an aryl halide. For instance, the reaction of m-cresol (B1676322) with a 4-halophenol derivative in the presence of a copper catalyst like copper(I) iodide (CuI) and a base such as cesium carbonate (Cs₂CO₃) can yield the corresponding diaryl ether. researchgate.net

| Phenol | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| m-Cresol | 4-Iodophenol | CuI | Cs₂CO₃ | DMF | 120-140 | 70-85 |

| Phenol | 3-Bromotoluene | Cu₂O | K₂CO₃ | Pyridine | 130-150 | 65-80 |

| 4-Methoxyphenol | 3-Iodotoluene | CuI / L-proline | K₂CO₃ | DMSO | 90-110 | 75-90 |

This table presents representative data for Ullmann-type coupling reactions for the synthesis of diaryl ethers, which are structural analogues. Actual yields may vary.

Classical Phenol Functionalization Reactions

Classical reactions that modify the phenol functional group or the aromatic ring are also instrumental in the synthesis of this compound and its derivatives. These methods often involve multiple steps but provide alternative synthetic pathways.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.combyjus.com This reaction can be applied to synthesize ether derivatives of this compound. For instance, this compound can be deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. masterorganicchemistry.comorgchemres.org This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether derivative. For phenols, a weaker base like sodium hydroxide (B78521) is often sufficient due to the higher acidity of the phenolic proton compared to aliphatic alcohols. youtube.com

| Phenol | Alkyl Halide | Base | Solvent | Temperature (°C) | Product |

| This compound | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 4-Methoxy-3'-methylbiphenyl |

| This compound | Benzyl Bromide | NaOH | Ethanol (B145695)/Water | Reflux | 4-(Benzyloxy)-3'-methylbiphenyl |

| This compound | Ethyl Bromide | NaH | THF | Room Temp | 4-Ethoxy-3'-methylbiphenyl |

This table illustrates the application of the Williamson ether synthesis for the preparation of ether derivatives of this compound.

A multi-step approach involving halogenation followed by reduction can also be employed for the synthesis of biphenyl phenols. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, such as halogenation. chemguide.co.uk For instance, the direct bromination of phenol with bromine water leads to the formation of 2,4,6-tribromophenol. chemguide.co.uk

In the context of a biphenyl system, a precursor such as 3-methylbiphenyl (B165614) could be synthesized first. Subsequent halogenation, for example, chlorination or bromination, would likely occur at the positions activated by the alkyl group and the other phenyl ring. Selective halogenation at the 4'-position could be challenging and may require specific directing groups or catalysts. Following successful halogenation to introduce a halide at the desired position, a subsequent reduction step could be employed. For example, if a nitro group were used as a directing group and then reduced to an amino group, it could be subsequently removed via diazotization followed by reduction. More directly, if a different functional group that can be readily reduced to a hydrogen atom is introduced, this provides another synthetic avenue. For example, a carbonyl group can be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction. Alternatively, a phenolic hydroxyl group can be converted to a triflate, which can then be reduced. The reduction of a halogenated biphenyl to the desired this compound would typically involve catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride, though the latter may also reduce other functional groups.

Investigation of Regioselectivity and Stereochemical Control in Synthesis

Achieving precise regioselectivity and stereochemical control is paramount in the synthesis of complex biaryl compounds like this compound. The inherent directing effects of substituents on the aromatic rings often lead to a mixture of isomers, necessitating sophisticated strategies to favor the desired product.

Regioselectivity: The functionalization of phenols can occur at the ortho, meta, or para positions relative to the hydroxyl group. While traditional electrophilic aromatic substitution on phenols typically favors ortho and para products, recent advancements have enabled selective C-H functionalization at the electronically disfavored meta position. nih.govresearchgate.net For instance, a method involving a Bi(V)-mediated electrophilic arylation followed by an aryl migration has been developed for the meta-selective C-H arylation of sterically hindered phenols. mdpi.comnih.govresearchgate.net This "regiodiversion" strategy overcomes the intrinsic substituent effects by diverting a key σ-complex intermediate. nih.govresearchgate.net In the context of this compound, controlling the coupling to occur specifically at the para-position of the phenol is crucial. This can be challenging due to the potential for ortho-arylation.

Stereochemical Control: For analogs of this compound that possess axial chirality, controlling the stereochemistry is a significant challenge. rsc.orgnih.gov Axial chirality arises from restricted rotation around the C-C bond connecting the two aryl rings, which is common in sterically hindered biaryls. rsc.orgnih.govjournals.co.zaresearchgate.net Asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries, are employed to produce enantiomerically enriched products. rsc.orgnih.gov One innovative approach involves a "traceless stereochemical exchange" where the stereochemistry of a chiral precursor dictates the axial chirality of the biaryl product during an aromatization step. rsc.org Another strategy relies on the thermodynamically controlled dynamic kinetic resolution of conformationally unstable bridged biaryl intermediates. nih.govjournals.co.za

Application of Catalytic Systems in Synthetic Transformations

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of this compound and its analogs benefits significantly from various catalytic systems.

Transition Metal Catalysis (e.g., Copper, Palladium)

Transition metal catalysts, particularly those based on palladium and copper, are extensively used for the formation of the biaryl bond in compounds like this compound. rsc.orgmdpi.combeilstein-journals.org

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing C-C bonds between aryl partners. rsc.org These reactions typically involve an aryl halide or triflate and an organoboron reagent. In the synthesis of this compound, this would involve coupling a derivative of 3-methylbenzene with a p-hydroxyphenyl derivative. Palladium/norbornene catalysis has also been utilized for C-H activation and functionalization, providing a direct route to complex molecules. researchgate.net Furthermore, palladium catalysis can be employed for intramolecular migratory cycloisomerization to synthesize substituted benzofurans, which can be precursors to functionalized phenols. jst.go.jp

Table 1: Examples of Palladium-Catalyzed Reactions for Biaryl Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | Aryl halide, Arylboronic acid | High efficiency and functional group tolerance. rsc.org |

| Intramolecular Biaryl Coupling | Pd catalyst | Diaryl precursors with a linker | Used for atroposelective synthesis. nih.gov |

| C-H Arylation | Palladium/Norbornene | Aryl halides and arenes | Direct functionalization of C-H bonds. researchgate.net |

Copper Catalysis: Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods. mdpi.commdpi.com Copper catalysts have been shown to be effective for the meta-selective arylation of phenol derivatives. acs.org For instance, using a copper(II) triflate catalyst, various phenol carbamates can be arylated at the meta position in good yields. acs.org Copper(I)-zeolite catalysts have been developed for the oxidative homocoupling of phenols to produce biphenols under environmentally friendly conditions. mdpi.com Furthermore, copper(I) iodide can mediate the sequential iodination and cycloetherification of o-arylphenols to synthesize iodinated dibenzofurans, which can be further functionalized. acs.org

Table 2: Examples of Copper-Catalyzed Reactions for Phenol Functionalization

| Reaction Type | Catalyst System | Substrates | Key Features |

| meta-Arylation | Cu(OTf)₂ | Phenol carbamates, Diaryl-iodonium salts | Provides access to meta-aryl phenols. acs.org |

| Oxidative Homocoupling | Cu(I)-Zeolite | Phenols | Green synthesis of biphenols. mdpi.com |

| Ortho-Indolylation | [Cu(OTf)]₂·C₆H₆ | Phenols, N-carboxyindoles | Efficient C-H arylation at the ortho position. rsc.org |

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis provides a metal-free approach to phenol functionalization. rsc.orgresearchgate.net

Lewis Acid Catalysis: Lewis acids like titanium tetrachloride (TiCl₄) and bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) can catalyze the hydroarylation of olefins with phenols. researchgate.netnih.gov For example, TiCl₄ has been identified as a practical catalyst for the diastereoselective hydroarylation of benzylidene malonates with phenols, typically proceeding at the least hindered ortho-position of the phenol. nih.gov Similarly, Bi(OTf)₃ has shown high efficiency in converting cyclopropyl (B3062369) carbinol derivatives into other compounds, demonstrating its superior catalytic performance over other Lewis acids. researchgate.net

Brønsted Acid Catalysis: Brønsted acids, such as triflic acid (TfOH) and HNTf₂, can catalyze the chemo- and site-selective C-H functionalization of free phenols. rsc.orgrsc.org For instance, triflic acid has been used for the para-selective allylation of phenols with 1,3-dienes. mdpi.com Both Brønsted and Lewis acids have been successfully employed in the ortho-indolylation of phenols with N-carboxyindoles, with the Brønsted acid HNTf₂ providing an efficient metal-free catalytic system. rsc.orgrsc.orgresearchgate.net Chiral phosphoric acids, a class of Brønsted acids, have emerged as powerful catalysts for a wide range of asymmetric reactions, including those involving phenol derivatives. acs.orgacs.org

Table 3: Examples of Acid-Catalyzed Phenol Functionalization

| Catalyst Type | Catalyst | Reaction | Selectivity |

| Lewis Acid | TiCl₄ | Hydroarylation of benzylidene malonates | ortho-selective nih.gov |

| Brønsted Acid | Triflic Acid | Allylation with 1,3-dienes | para-selective mdpi.com |

| Brønsted Acid | HNTf₂ | Indolylation with N-carboxyindoles | ortho-selective rsc.orgrsc.orgresearchgate.net |

Organocatalytic Approaches in Phenol Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable and metal-free alternative for phenol functionalization. rsc.org Chiral phosphoric acids are prominent organocatalysts that can facilitate highly enantioselective reactions. beilstein-journals.org For instance, a chiral pyrophosphoric acid has been used for the highly para-selective aza-Friedel–Crafts reaction of phenols with N-methoxycarbonyl-substituted aldimines. beilstein-journals.org The high regioselectivity is attributed to catalyst-substrate interactions via intermolecular hydrogen bonding, which directs the nucleophilic attack to the less sterically hindered para-position. beilstein-journals.org Furthermore, organocatalysts have been developed for the synthesis of phenols from diaryliodonium salts using water as the oxygen source under metal-free conditions. acs.org

Comprehensive Analysis of this compound Unattainable Due to Lack of Available Scientific Data

A comprehensive and detailed scientific article focusing on the chemical compound “this compound,” as per the specified structural outline, cannot be generated at this time. Extensive searches for empirical data pertaining to the compound's structural and spectroscopic characterization have yielded no specific results.

Despite a thorough investigation for analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography for this compound (CAS No. 6271-46-1), no publicly accessible research, publications, or spectral database entries were found.

The required sections for the article are as follows:

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

Information was found for structurally related but distinct compounds, such as halogenated or other substituted derivatives. However, in strict adherence to the request to focus solely on "4-(3-Methylphenyl)phenol," this information cannot be used as it would not be scientifically accurate for the target molecule.

Without access to primary or secondary research data, the creation of an authoritative and factual article with the requested detailed findings and data tables is not possible. Generating such content would require speculation and would not meet the standards of scientific accuracy. Further research or the publication of data on "this compound" will be necessary before a comprehensive review can be written.

Advanced Chromatographic and Spectrometric Coupling Techniques for Purity Assessment (e.g., HPLC, GC-MS)

The definitive assessment of purity for this compound requires the use of high-resolution analytical techniques that can separate the target compound from structurally similar impurities and provide unambiguous identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary methods for this purpose. HPLC is adept at separating isomers and non-volatile impurities at ambient temperatures, while GC-MS provides exceptional sensitivity and structural information for volatile compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in a reversed-phase setup, is a primary method for quantifying the purity of this compound and detecting process-related impurities such as unreacted starting materials or isomeric byproducts. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.

Research Findings: A typical HPLC method for phenolic compounds involves a C18 stationary phase, which provides excellent separation for aromatic compounds. The mobile phase usually consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the elution of compounds with a wide range of polarities. chemisgroup.us Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength where the phenolic chromophore exhibits strong absorbance, such as 274 nm or 280 nm. epa.govnih.gov

For this compound, a validated HPLC method can effectively separate it from potential impurities like 3-cresol, phenol (B47542), and isomeric biphenyl-diols that might arise during synthesis. The retention time is a key parameter for identification, while the peak area provides quantitative information about the concentration of the compound and its impurities. medicinescience.org The specificity of the method is confirmed by analyzing a mixture of potential impurities to ensure they have distinct retention times from the main compound. chemisgroup.us

Below is a representative data table illustrating a hypothetical HPLC separation for the purity analysis of this compound.

Table 1: Representative HPLC Purity Analysis Data

| Compound Name | Hypothetical Retention Time (min) | Wavelength (nm) | Potential Identity |

|---|---|---|---|

| Phenol | 4.5 | 274 | Starting Material Impurity |

| 3-Cresol (3-Methylphenol) | 6.8 | 274 | Starting Material Impurity |

| This compound | 12.3 | 274 | Main Compound |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.

Research Findings: For the analysis of phenolic compounds like this compound, a derivatization step is often employed to increase the volatility and thermal stability of the analyte, and to improve chromatographic peak shape. A common approach is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic phenolic hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. The analysis is typically performed on a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms). lcms.cz

The gas chromatograph separates the derivatized compounds based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural elucidation.

The mass spectrum of derivatized this compound is expected to show a molecular ion peak [M]⁺ corresponding to the mass of the TMS-ether derivative. The fragmentation pattern would include characteristic ions resulting from the loss of a methyl group ([M-15]⁺), as well as fragments corresponding to the tolyl group (m/z 91) and the silylated phenoxy group. The fragmentation of the phenol moiety itself often yields characteristic ions at m/z 65 and 66, following the loss of CO from the [M-H]⁺ ion. docbrown.info The presence of an ion at m/z 108 could indicate the formation of ionized p-cresol, a related structure. cdnsciencepub.com

A representative data table for a hypothetical GC-MS analysis is presented below.

Table 2: Representative GC-MS Fragmentation Data for Derivatized this compound

| m/z | Hypothetical Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 256 | 60 | [M]⁺: Molecular ion of TMS-derivatized compound |

| 241 | 100 (Base Peak) | [M-15]⁺: Loss of a methyl group (CH₃) |

| 165 | 35 | [M-91]⁺: Loss of the tolyl group (C₇H₇) |

| 91 | 45 | [C₇H₇]⁺: Tropylium ion from the tolyl group |

By coupling these advanced chromatographic and spectrometric techniques, a comprehensive profile of this compound can be established, ensuring high purity and the absence of significant contaminants.

Reactivity, Chemical Transformations, and Mechanistic Insights of 4 3 Methylphenyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic and Methylphenyl Rings

The phenolic ring of 4-(3-methylphenyl)phenol is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. Similarly, the methyl group on the second phenyl ring is also an activating, ortho-para directing group, albeit weaker than the hydroxyl group. Consequently, electrophilic attack on the methyl-substituted ring is also possible.

The regioselectivity of EAS reactions on this compound is a subject of interest. For instance, in the nitration of related methylbiphenyl isomers, the position of the methyl group significantly influences the site of nitration. Studies on 3-methylbiphenyl (B165614) have shown that nitration can occur on both rings, with the specific isomer distribution being dependent on the reaction conditions. spu.edu This suggests that the nitration of this compound would likely yield a mixture of products, with substitution occurring at the positions activated by both the hydroxyl and methyl groups.

The relative rates of these substitution reactions are influenced by the electronic effects of the substituents. The Hammett equation, a linear free-energy relationship, is a valuable tool for quantifying the effect of substituents on the rates of aromatic reactions. wikipedia.orgpharmacy180.comlibretexts.org By applying this equation to a series of substituted biphenyls, it is possible to predict the relative reactivity of different positions within the this compound molecule towards various electrophiles.

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Major Product(s) | Minor Product(s) |

| Br₂/FeBr₃ | 2-Bromo-4-(3-methylphenyl)phenol | 4-Bromo-2-(3-methylphenyl)phenol, 4-(3-Methyl-x-nitrophenyl)phenol |

| HNO₃/H₂SO₄ | 2-Nitro-4-(3-methylphenyl)phenol | 4-Nitro-2-(3-methylphenyl)phenol, 4-(3-Methyl-x-nitrophenyl)phenol |

| SO₃/H₂SO₄ | This compound-2-sulfonic acid | This compound-4-sulfonic acid, 4-(3-Methylphenyl-x-sulfonic acid)phenol |

| CH₃Cl/AlCl₃ | 2-Methyl-4-(3-methylphenyl)phenol | 4-Methyl-2-(3-methylphenyl)phenol, 4-(3,x-Dimethylphenyl)phenol |

Nucleophilic Reactivity of the Hydroxyl Group

The hydroxyl group of this compound can act as a nucleophile, participating in reactions such as ether and ester formation. The Williamson ether synthesis, for example, involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide. nist.gov The kinetics and mechanism of this SN2 reaction are well-established, with the rate being dependent on the concentrations of both the phenoxide and the alkyl halide. nih.gov

Transformations Involving the Methyl Substituent

The methyl group on the phenyl ring can undergo various transformations, most notably oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl (aldehyde) or a carboxyl (carboxylic acid) group. Reagents such as selenium dioxide, often in the presence of a co-oxidant like tert-butyl hydroperoxide, are known to selectively oxidize activated methyl groups of N-heteroaromatic compounds, a reaction that can be analogous to the oxidation of the methyl group in this compound. researchgate.net

The mechanism of such oxidations often involves radical intermediates. For instance, the oxidation of cresols can proceed through a phenoxy radical mechanism. nih.gov

Oxidative and Reductive Pathways of the Biphenyl (B1667301) Phenol Core

The biphenyl phenol core of this compound is susceptible to both oxidation and reduction. The phenolic ring can be oxidized to form quinone-type structures. Electrochemical methods have been employed for the oxidation of phenol derivatives, which can lead to a variety of products depending on the reaction conditions and the presence of nucleophiles. rsc.org The oxidation potentials of phenols are influenced by the nature and position of substituents on the aromatic ring. rsc.org

Reduction of the biphenyl system can be achieved through methods such as the Birch reduction, which involves dissolving metal-ammonia solutions. wikipedia.org This reaction proceeds via the formation of radical anions and can lead to the partial or complete saturation of one or both aromatic rings. The specific products obtained depend on the reaction conditions and the substitution pattern of the biphenyl.

Investigation of Reaction Mechanisms and Intermediates

Kinetic Investigations of Reaction Rates and Orders

Detailed kinetic studies are crucial for understanding the mechanisms of the reactions involving this compound. For electrophilic aromatic substitution, the first step, the formation of the sigma complex (arenium ion), is typically the rate-determining step. researchgate.net The rate of reaction is influenced by the stability of this intermediate, which is in turn affected by the electronic properties of the substituents.

Kinetic versus thermodynamic control can also play a significant role in determining the product distribution in these reactions. libretexts.orgmdpi.comresearchgate.net At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest, while at higher temperatures, thermodynamic control may prevail, leading to the most stable product.

Elucidation of Quinone Methide Intermediates

Quinone methides are reactive intermediates that can be formed from the oxidation of phenols bearing an alkyl substituent at the para position. nih.gov In the case of this compound, oxidation of the methyl-substituted ring could potentially lead to the formation of a quinone methide intermediate. These intermediates are highly electrophilic and can be trapped by nucleophiles.

Studies on cresol isomers have provided evidence for the formation of quinone methides through the trapping of these intermediates with glutathione. nih.gov The rate of formation of these adducts was found to correlate with the toxicity of the parent phenol. nih.gov While direct evidence for the formation of a quinone methide from this compound is not extensively documented, the principles established from studies on closely related compounds strongly suggest its possibility. Computational studies have also been employed to confirm the viability of quinone methide formation from phenolic compounds.

Mechanistic Pathways of Related Aryl Sulfonates (e.g., Thia-Fries Rearrangement)

The Thia-Fries rearrangement is a significant reaction of aryl sulfonates, analogous to the more commonly known Fries rearrangement of aryl esters. This rearrangement involves the migration of a sulfonyl group from the phenolic oxygen to the aromatic ring, typically yielding ortho- and para-sulfonylated phenols. The reaction can be initiated thermally, photochemically, or, more commonly, through the use of a Lewis acid catalyst. researchgate.netsigmaaldrich.com

While a definitive, universally accepted mechanism for the Fries rearrangement and its thio-analogue remains the subject of ongoing investigation, a widely supported pathway involves the formation of a key intermediate. wikipedia.org In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), the reaction is believed to proceed through the following steps:

Coordination of the Lewis Acid: The Lewis acid coordinates to the sulfonyl oxygen atom of the aryl sulfonate. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site for Lewis acid interaction.

Polarization and Cleavage: This coordination polarizes the S-O bond between the sulfonyl group and the phenolic oxygen. Subsequent rearrangement of the Lewis acid to the phenolic oxygen facilitates the cleavage of this bond, generating an acylium-like sulfonyl cation and an aluminum phenoxide complex.

Electrophilic Aromatic Substitution: The highly electrophilic sulfonyl cation then attacks the electron-rich aromatic ring of the phenoxide in a classical electrophilic aromatic substitution (EAS) reaction. The hydroxyl group of the phenoxide is a strong activating group and directs the substitution to the ortho and para positions.

Proton Abstraction and Rearomatization: A proton is abstracted from the position of substitution, leading to the rearomatization of the ring and the formation of the hydroxy aryl sulfone. The abstracted proton typically reacts with the Lewis acid complex.

The regioselectivity of the Thia-Fries rearrangement is sensitive to reaction conditions. Generally, lower temperatures favor the formation of the para-substituted product, which is often the thermodynamically more stable isomer. Conversely, higher temperatures tend to yield a higher proportion of the ortho-substituted product, suggesting kinetic control. byjus.com The use of microwave irradiation has also been explored as a method to promote the Thia-Fries rearrangement of aryl sulfonates, often leading to improved yields and shorter reaction times. researchgate.net Additionally, an anionic variant of the Thia-Fries rearrangement can occur, particularly with aryl triflates, mediated by a strong base. rsc.orgrsc.org

| Condition | Favored Product | Rationale |

| Low Temperature | Para-isomer | Thermodynamic Control |

| High Temperature | Ortho-isomer | Kinetic Control |

| Non-polar Solvent | Ortho-isomer | Favors intramolecular pathway |

| Polar Solvent | Para-isomer | Favors intermolecular pathway |

Role of Intramolecular and Intermolecular Hydrogen Bonding in Reactivity

Hydrogen bonding plays a critical role in the reactivity of phenols. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to both intramolecular and intermolecular interactions that can influence its chemical behavior.

Intermolecular Hydrogen Bonding:

In the condensed phase, molecules of this compound are likely to engage in extensive intermolecular hydrogen bonding. The hydrogen atom of the hydroxyl group of one molecule can form a hydrogen bond with the electronegative oxygen atom of a neighboring molecule. docbrown.info This association of molecules has several consequences for the compound's reactivity:

Nucleophilicity of the Oxygen Atom: Intermolecular hydrogen bonding can decrease the availability of the lone pairs on the phenolic oxygen, thereby reducing its nucleophilicity. This can affect the rates of reactions where the oxygen atom acts as a nucleophile.

Acidity of the Hydroxyl Proton: The polarization of the O-H bond through hydrogen bonding can increase the partial positive charge on the hydrogen atom, making it more acidic and more readily abstracted by a base. quora.com

Solvent Effects: In protic solvents, this compound can form hydrogen bonds with solvent molecules. This solvation can stabilize the phenol and its corresponding phenoxide ion, influencing reaction equilibria and rates.

The presence of the methyl group in the meta position of the adjacent phenyl ring is not expected to sterically hinder the formation of these intermolecular hydrogen bonds to a significant degree.

Intramolecular Hydrogen Bonding:

Intramolecular hydrogen bonding in this compound itself is not structurally feasible due to the absence of a suitable hydrogen bond acceptor in close proximity to the hydroxyl group. vedantu.com However, in derivatives of this compound where a substituent capable of accepting a hydrogen bond is introduced at the ortho position to the hydroxyl group (e.g., a nitro or carbonyl group), intramolecular hydrogen bonding can occur. docbrown.info Such intramolecular interactions can have a profound effect on reactivity:

Reduced Intermolecular Interactions: The formation of an internal hydrogen bond can reduce the extent of intermolecular hydrogen bonding, which can, in turn, affect physical properties like boiling point and solubility. ucalgary.ca

Altered Acidity: Intramolecular hydrogen bonding can stabilize the parent phenol, making the hydroxyl proton less acidic and more difficult to remove.

Shielding of the Hydroxyl Group: The hydroxyl group can be sterically and electronically shielded by the intramolecular hydrogen bond, potentially hindering its participation in certain reactions.

The strength of both intramolecular and intermolecular hydrogen bonds is influenced by the electronic nature of substituents on the aromatic rings. Electron-withdrawing groups generally increase the acidity of the phenolic proton and can strengthen hydrogen bonds where the phenol acts as a donor. Conversely, electron-donating groups can decrease the acidity and weaken these interactions. nih.gov

| Type of Hydrogen Bonding | Effect on Reactivity |

| Intermolecular | Decreases oxygen nucleophilicity, Increases proton acidity |

| Intramolecular (in ortho-substituted derivatives) | Can decrease proton acidity, Shields the hydroxyl group |

Theoretical and Computational Chemistry Studies of 4 3 Methylphenyl Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It has been successfully applied to predict various properties of phenolic compounds.

Conformational analysis of related phenolic compounds has been performed to identify the most stable conformers. nih.gov For molecules with rotational freedom, such as the bond connecting the two phenyl rings in 4-(3-methylphenyl)phenol, a potential energy surface scan can be performed by systematically changing the dihedral angle to identify the global and local energy minima. researchgate.net This analysis is crucial as different conformers can exhibit distinct chemical and physical properties. For example, studies on other substituted phenols have shown that the presence of intramolecular hydrogen bonds can significantly influence the conformational stability. acs.org

Interactive Table: Example of Optimized Geometrical Parameters for a Phenolic Compound (Data for illustrative purposes)

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. jcsp.org.pk A smaller energy gap generally implies higher reactivity and lower stability. jcsp.org.pk

DFT calculations provide the energies of these orbitals. For similar phenolic compounds, the HOMO is often localized on the phenol (B47542) ring, particularly on the oxygen atom and the aromatic system, while the LUMO distribution can vary depending on the substituents. ijaemr.com The HOMO-LUMO gap is instrumental in understanding the charge transfer characteristics within the molecule. researchgate.net Theoretical studies on related molecules have shown that the energy gap can be correlated with the molecule's biological activity and its potential as a nonlinear optical (NLO) material. tandfonline.com

Interactive Table: Calculated HOMO-LUMO Energies and Energy Gap (Illustrative)

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data. By calculating the theoretical spectra and comparing them with experimental results, a deeper understanding of the molecular structure and properties can be achieved.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov Theoretical calculations can help in the assignment of complex spectra and provide a correlation between the electronic environment of the nuclei and their chemical shifts. tandfonline.comacs.org

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign the vibrational modes of the molecule. nih.gov This analysis provides detailed information about the functional groups and bonding within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.nettandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in the experimental spectrum. nih.gov The analysis of these transitions, often in terms of the contributing molecular orbitals, helps to understand the nature of the electronic excitations. nih.gov

DFT is instrumental in studying the mechanisms of chemical reactions involving phenolic compounds. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. jcsp.org.pk The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For phenols, a common reaction is hydrogen atom transfer (HAT) from the hydroxyl group, which is a key step in their antioxidant activity. DFT has been used to calculate the bond dissociation enthalpy (BDE) of the O-H bond in various phenols, providing a measure of their antioxidant capacity. acs.org Furthermore, DFT calculations can elucidate the detailed electronic rearrangements that occur during a reaction, distinguishing between different mechanistic pathways such as proton-coupled electron transfer (PCET) or sequential proton loss electron transfer (SPLET). wiley.com For instance, in reactions with radicals, DFT can model the structure of the transition state and determine whether it is more "product-like" or "reactant-like". acs.org

Molecular Modeling and Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, understanding the behavior of this compound in condensed phases (liquids or solids) requires the study of intermolecular interactions. Molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are used for this purpose. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

Hirshfeld surface analysis, which can be derived from crystallographic data or calculated from a theoretical wavefunction, is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. nih.govtandfonline.com It provides a graphical representation of the regions of close contact between neighboring molecules and can be used to identify and analyze hydrogen bonds, π-π stacking, and other van der Waals interactions. tandfonline.comevitachem.com These interactions govern the packing of molecules in the solid state and influence physical properties such as melting point and solubility.

Quantum Chemical Characterization of Reactivity Descriptors (e.g., Electrostatic Potential, Fukui Functions)

Quantum chemistry offers a range of descriptors that can be used to predict the reactivity of a molecule. These descriptors are often derived from the electron density and molecular orbitals calculated using DFT.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. scholarsresearchlibrary.com Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to attack by electrophiles, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. scholarsresearchlibrary.com For phenolic compounds, the oxygen atom of the hydroxyl group is typically a region of high negative potential. ijaemr.com

Fukui Functions: Fukui functions are local reactivity descriptors that quantify the change in electron density at a particular point in a molecule when an electron is added or removed. researchgate.nethakon-art.com They are used to identify the most reactive sites for nucleophilic (f+), electrophilic (f-), and radical attacks (f0). researchgate.net The analysis of Fukui functions can provide more detailed and nuanced information about the reactivity of different atoms within the this compound molecule than MEP alone. capes.gov.br

Interactive Table: Calculated Global Reactivity Descriptors (Illustrative)

Nonlinear Optical Properties Calculation and Analysis

The investigation of nonlinear optical (NLO) properties through computational methods is essential for identifying potential candidates for applications in optoelectronics, laser technology, and data storage. researchgate.netresearchgate.net These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT). iucr.org

A typical computational study on the NLO properties of this compound would involve:

Geometric Optimization: The molecule's geometry would be optimized using a suitable DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)). iucr.org

Calculation of NLO Parameters: Key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) would be calculated. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation. iucr.orgiucr.org

Structure-Property Relationship: The analysis would explore how the electronic structure, including the arrangement of the phenyl and methylphenyl rings, influences the NLO response. The presence of donor-acceptor groups and π-conjugated systems often enhances NLO properties. acs.org

Although studies exist for various phenol derivatives and other organic molecules, showing significant NLO responses, specific calculated data for this compound are not found in the surveyed literature. acs.org For context, a hypothetical data table for NLO properties is presented below, illustrating the type of data such a study would generate.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| Polarizability Anisotropy (Δα) | Data not available |

| First Hyperpolarizability (β_tot) | Data not available |

Hirshfeld Surface Analysis for Non-Covalent Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis is crucial for understanding crystal packing, stability, and polymorphism. nih.govnih.gov The methodology involves partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal.

A Hirshfeld surface analysis for this compound would provide:

Visualization of Intermolecular Contacts: Surfaces mapped with properties like dnorm (normalized contact distance) would highlight regions of close intermolecular contacts, with red spots indicating hydrogen bonds or other short contacts. mdpi.com

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular interactions. They resolve the Hirshfeld surface into contributions from various atom-pair contacts (e.g., H···H, C···H, O···H), showing the percentage contribution of each to the total crystal packing. iucr.orgnih.govnih.gov

| Contact Type | Contribution (%) |

| H···H | Data not available |

| C···H / H···C | Data not available |

| O···H / H···O | Data not available |

| C···C | Data not available |

| Other | Data not available |

Applications and Advanced Research Directions in Non Biological Fields

Role as a Versatile Building Block in Complex Organic Synthesis

The structural attributes of 4-(3-Methylphenyl)phenol, namely the presence of a nucleophilic hydroxyl group and two distinct aromatic rings, render it a versatile building block for constructing more complex molecular architectures. The hydroxyl group can be readily converted into other functional groups such as ethers, esters, or triflates, while the aromatic rings can undergo various substitution reactions, providing multiple pathways for molecular elaboration.

In complex organic synthesis, this compound serves as a precursor for a variety of chemical intermediates. The inherent biaryl structure is a common motif in many advanced materials and pharmaceutically relevant molecules. The phenolic hydroxyl group can direct electrophilic aromatic substitution to the ortho positions, allowing for the introduction of new functionalities. Furthermore, the methyl-substituted phenyl ring can also be functionalized, leading to a diverse range of derivatives. For instance, derivatives of similar phenolic compounds are used as reagents in the preparation of agrochemicals and fragrances. smolecule.com The synthesis of compounds like 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives showcases how substituted phenols can be key starting materials for complex heterocyclic scaffolds. acs.org

Below is a table of potential chemical intermediates that can be synthesized from this compound, highlighting its synthetic versatility.

Interactive Table: Potential Synthetic Intermediates from this compound| Intermediate Name | Synthetic Transformation | Potential Application Area |

|---|---|---|

| 4-(3-Methylphenyl)phenoxy Ethanoic Acid | Williamson ether synthesis with an alpha-halo ester followed by hydrolysis | Precursor for specialty polymers, chelating agents |

| 2-Bromo-4-(3-methylphenyl)phenol | Electrophilic bromination | Intermediate for cross-coupling reactions to build poly-aromatic systems |

| 4-(3-Methylphenyl)phenyl Trifluoromethanesulfonate (B1224126) | Reaction with triflic anhydride | Substrate for cross-coupling reactions (e.g., Suzuki, Heck) |

| 4-(3-Formyl-phenyl)phenol | Oxidation of the methyl group | Building block for Schiff bases, ligands, and polymers |

| 2-Nitro-4-(3-methylphenyl)phenol | Nitration | Precursor for amino derivatives used in dye synthesis |

The structure of this compound is highly relevant to materials science and polymer chemistry. The rigid biaryl unit is known to impart desirable properties such as high thermal stability, mechanical strength, and specific optical characteristics to polymers. The phenolic hydroxyl group provides a reactive site for polymerization reactions.

It can be used as a monomer or a comonomer in the synthesis of high-performance polymers, including:

Polyethers: Through nucleophilic aromatic substitution reactions with activated aryl halides.

Polyesters: Via condensation reactions with dicarboxylic acids or their derivatives.

Polycarbonates: By reacting with phosgene (B1210022) or its equivalents.

Epoxy Resins: Where it can act as a curing agent or be incorporated into the resin backbone to enhance thermal and chemical resistance.

The incorporation of the 3-methylphenyl group can influence the polymer's solubility and processing characteristics without significantly compromising its thermal properties. Phenolic compounds are also foundational in developing phenolic resins and serve as antioxidants to protect polymers from degradation. researchgate.net The use of similar phenol (B47542) derivatives in the synthesis of aromatic polyamides has been documented, creating materials with excellent thermal stability. researchgate.net

Development in Advanced Dye Chemistry and Chromophore Design

The phenol moiety is a classic component of many dye structures, often acting as a coupling component or an auxochrome (a group that modifies the color and solubility of the dye). iarc.fr this compound is a suitable precursor for various classes of dyes, particularly azo dyes.

Azo dyes are synthesized via a diazotization-coupling reaction. In this context, this compound can act as the coupling component, reacting with a diazonium salt derived from an aromatic amine. Alternatively, a derivative, 4-amino-3'-methylbiphenyl, could be diazotized and coupled to other phenols or naphthols. The resulting compound, 4-[(3-methylphenyl)azo]phenol, is an example of such a dye. nih.gov The substitution pattern on the phenyl rings influences the electronic properties of the π-conjugated system, thereby tuning the absorption wavelength and the color of the dye. nih.govresearchgate.net

Table: Examples of Potential Azo Dyes Derived from this compound

| Diazonium Salt Component | Coupling Component | Resulting Dye Structure | Predicted Color Class |

|---|---|---|---|

| m-Toluidine | Phenol (related synthesis) | 4-[(3-Methylphenyl)azo]phenol nih.gov | Yellow-Orange |

| Aniline (B41778) | This compound | 2-(Phenylazo)-4-(3-methylphenyl)phenol | Orange-Red |

Beyond traditional dyes, this compound can serve as a scaffold for advanced chromophores. Its biaryl structure can be incorporated into larger conjugated systems designed for specific applications like fluorescent probes or nonlinear optics. Functionalization of phenols is a key strategy in creating photoremovable protecting groups (PPGs) used in advanced research, such as the controlled release of molecules using light. acs.orgnih.gov The electronic properties of the 3-methylphenyl group can be used to fine-tune the photophysical characteristics of these complex chromophores. acs.orgnih.gov

Applications in Catalysis Research

In the field of catalysis, this compound can be utilized in two primary ways: as a precursor to ligands for homogeneous metal catalysts or as a component in heterogeneous supported catalytic systems.

The phenolic hydroxyl group is an excellent anchor for synthesizing various types of ligands. A common strategy involves the condensation of the phenol with an aldehyde and an amine (Mannich reaction) or directly with an amine to form Schiff base ligands. Schiff bases derived from phenols are known for their ability to form stable complexes with a wide range of transition metals. rsc.org

For example, a Schiff base can be formed by reacting this compound with an amino-aldehyde or by a multi-step synthesis involving formylation followed by condensation with an amine. The resulting ligand, often bidentate (NO) or multidentate, can coordinate to metal centers like copper, nickel, palladium, or zinc. rsc.orgresearchgate.net The steric and electronic properties of the ligand, influenced by the 3-methylphenyl substituent, play a crucial role in determining the geometry, stability, and catalytic activity of the metal complex. tandfonline.com These complexes can be applied in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

To bridge the gap between homogeneous and heterogeneous catalysis, ligands and their metal complexes can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. This compound can be integrated into such systems in several ways:

Direct Anchoring: The phenol can be chemically bonded to a support material like silica, alumina, or a polymer resin (e.g., polystyrene). The supported phenol can then be used to synthesize a ligand and subsequently a metal complex, resulting in a catalyst that is physically attached to the solid support.

Use in Supported Ligand Synthesis: The phenol can be used to create a ligand which is then anchored to a support.

Component of a Layered Catalyst: In another approach, phenols can be used in reactions catalyzed by layered materials like zirconium phosphates. rsc.org For instance, the alkylation of phenol can be catalyzed by solid acid catalysts, and the specific structure of this compound could be relevant for shape-selective reactions within the pores or layers of such catalysts. rsc.org

These supported systems are valuable in fine chemical synthesis, offering a more sustainable and economically viable alternative to traditional homogeneous catalysis.

Supramolecular Chemistry and Self-Assembly Research

Formation of Ordered Molecular Architectures

The ability of this compound and its derivatives to form ordered molecular architectures, such as co-crystals and liquid crystals, is a significant area of research. This self-assembly is primarily governed by predictable intermolecular interactions like hydrogen bonding and π-π stacking.

The formation of a three-dimensional supramolecular network has been observed in derivatives of this compound. For instance, the compound 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol crystallizes in a trans phenol-imine tautomeric form. Its crystal structure is stabilized by an array of weak C—H···O and C—H···F interactions, which link the molecules into a stable three-dimensional network. iucr.org A strong intramolecular hydrogen bond is also present between the hydroxyl and imine groups. iucr.org

Similarly, other derivatives demonstrate the formation of ordered structures. (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol, an azo dye, exhibits a planar molecular structure with a strong intramolecular hydrogen bond. nih.gov The planarity of the molecule facilitates packing in the crystal lattice. In the case of (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, molecules are linked into polymeric chains by O—H⋯N and C—H⋯O hydrogen bonds. iucr.org

The following table summarizes the crystallographic data for some of these related compounds, illustrating the formation of ordered solid-state structures.

| Compound Name | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions |

| 4-Fluoro-2-[(3-methylphenyl)iminomethyl]phenol iucr.org | C₁₄H₁₂FNO | Monoclinic | P c | C—H···O, C—H···F, intramolecular O—H···N |

| (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol nih.gov | C₁₅H₁₄N₂O₂ | Monoclinic | P2₁/c | Intramolecular O—H···O |

| (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol iucr.org | C₁₅H₁₅NO | Orthorhombic | Pca2₁ | O—H···N, C—H···O |

These examples, while not of this compound itself, strongly indicate its potential to participate in similar self-assembly processes to form crystalline solids. The principles of crystal engineering suggest that the hydroxyl group would be a primary site for hydrogen bonding, leading to the formation of synthons, which are reliable and predictable supramolecular interactions. Phenols are well-known to form robust hydrogen-bonded assemblies.

Furthermore, the biphenyl (B1667301) structure is a common component in molecules that form liquid crystals. The rigid core, combined with potential for intermolecular interactions, could allow this compound to be a component in thermotropic liquid crystalline materials. The formation of supramolecular liquid crystals through hydrogen bonding between two different components is a well-established strategy. frontiersin.org For instance, hydrogen-bonded complexes between benzoic acids and pyridyl derivatives can lead to the induction of liquid crystalline phases. frontiersin.org Given its structure, this compound could potentially act as a mesogen or a component in a hydrogen-bonded liquid crystal complex.

Host-Guest Chemistry Investigations

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity or binding site, and a guest molecule that fits within it. numberanalytics.com These interactions are highly specific and are driven by non-covalent forces. numberanalytics.com While specific studies detailing this compound as a host or guest are not prevalent, its structural features suggest it could participate in such complexes.

As a guest molecule, this compound could be encapsulated by various macrocyclic hosts such as cyclodextrins, calixarenes, or cucurbiturils. tcichemicals.comnih.govmdpi.com The biphenyl unit could fit into the hydrophobic cavity of these hosts, with the hydroxyl group potentially interacting with the rim of the host molecule. The binding of a guest molecule can alter its physical and chemical properties, such as solubility and reactivity. numberanalytics.com For example, the encapsulation of a hydrophobic photosensitizing drug by p-sulfonatocalix researchgate.netarene led to the formation of nanoparticles with improved solubility and bioavailability. nih.gov

Conversely, assemblies of this compound could potentially act as a host for smaller molecules. Through self-assembly, it could form porous structures or lattices with cavities capable of trapping guest molecules. The formation of porous networks through hydrogen bonding between small molecules like terephthalic acid has been demonstrated. mdpi.com Research on metal-organic capsules, where organic linkers form a cavity around a metal center, has shown the ability to host small atoms like xenon. nih.gov In one such case, a biphenyl-based linker was used to construct a tetrahedral capsule. nih.gov

The table below outlines the potential roles of this compound in host-guest systems based on the characteristics of its structural components.

| Role | Potential Host | Potential Interactions | Rationale |

| Guest | Cyclodextrins, Calixarenes, Pillararenes, Metal-Organic Cages | Hydrophobic interactions, π-π stacking, hydrogen bonding | The biphenyl group can fit into the hydrophobic cavities of macrocyclic hosts. The phenol group can form hydrogen bonds with the host's functional groups. |

| Host | Self-assembled porous networks, Co-crystals | Hydrogen bonding, π-π stacking, van der Waals forces | Through self-assembly, molecules of this compound could form a crystalline lattice with voids capable of including smaller guest molecules. |

The study of host-guest complexes is essential for the development of new materials for applications in molecular sensing, catalysis, and drug delivery. scirp.org The ability to form specific, reversible non-covalent bonds is at the core of these advanced applications. unimelb.edu.au The structural characteristics of this compound make it a candidate for further investigation in this area of supramolecular chemistry.

Structure Reactivity and Structure Application Relationships in 4 3 Methylphenyl Phenol Derivatives and Analogues

Systematic Investigation of Substituent Effects on Chemical Reactivity

The chemical reactivity of phenolic compounds is profoundly influenced by the nature and position of substituents on the aromatic rings. These substituents can alter electron density, modulate the acidity of the phenolic hydroxyl group, and affect the molecule's susceptibility to various chemical transformations.

Research into related phenolic systems provides a framework for understanding these effects. The introduction of electron-withdrawing or electron-donating groups changes the electronic environment of the molecule, which in turn affects its reactivity. For instance, Density Functional Theory (DFT) studies on phenol (B47542) derivatives show that substituents significantly impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. bohrium.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. bohrium.com For example, in a series of azophenol derivatives, 4-nitrophenyldiazenyl compounds exhibited the smallest energy gaps, indicating heightened reactivity compared to analogues with less electron-withdrawing groups. bohrium.com

The effect of substituents can be quantified and correlated with reactivity parameters. A study on substituted phenolate (B1203915) anions demonstrated that their reaction kinetics could be correlated using structure-reactivity relationships. acs.org Similarly, the antioxidant activity of phenols, a key aspect of their reactivity, is heavily dependent on the substituents present. The ability to scavenge free radicals is related to the O-H bond dissociation enthalpy (BDE), which is lowered by electron-donating groups, making hydrogen atom transfer (HAT) more favorable. researchgate.net

Furthermore, spectroscopic techniques like ³¹P NMR have been used to probe the electronic effects of substituents in lignin-related phenolic compounds after phosphitylation. ncsu.edu An excellent linear relationship was found between the ³¹P NMR chemical shifts and the resonance substituent constant (σp) for para-substituted phenols, providing a direct measure of the electronic environment at the hydroxyl group. ncsu.edu This highlights how ortho and para substituents predominantly influence reactivity through resonance effects, while meta substituents act mainly through inductive effects. ncsu.edu

| Substituent Type/Position | Observed Effect | Method of Analysis | Key Finding | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | Increased reactivity | DFT Calculations | Decreases the HOMO-LUMO energy gap, leading to higher reactivity and dipole moments. | bohrium.com |

| Electron-Donating (e.g., -OCH₃) | Decreased O-H Bond Dissociation Enthalpy (BDE) | DFT Calculations & Antioxidant Assays | Enhances antioxidant activity by facilitating the Hydrogen Atom Transfer (HAT) mechanism. | researchgate.net |

| Halogens (e.g., -F, -Cl, -I) at meta position | Increased enzyme inhibition | In Vitro Enzymatic Assay | Increases hydrophobicity, enhancing stabilization of the inhibitor-enzyme complex. Iodine substituents showed the greatest effect. | acs.org |

| Para-substituents | Strong influence on electronic environment | ³¹P NMR Spectroscopy | ³¹P chemical shifts show a linear correlation with resonance substituent constants (σp), indicating a dominant resonance effect. | ncsu.edu |

| Amino Group (-NH₂) | Alters physical and electronic properties | DFT Calculations | Substitution reduces the aromatic character of the substituted ring due to inductive and conjugation effects. | eurjchem.com |

Influence of Structural Modifications on Synthetic Pathways and Yields

A common strategy for synthesizing m-aryloxy phenols involves etherification reactions. For instance, the synthesis of 3-(p-tolyloxy)phenol, an isomer of the target compound, was achieved via a copper-catalyzed etherification of 3-methoxyphenol (B1666288) with 4-iodotoluene, followed by demethylation using boron tribromide (BBr₃). mdpi.com The use of catalysts like copper iodide is crucial for forming the diaryl ether bond efficiently. mdpi.com Another approach involves the displacement of a halogen on one aromatic ring with a phenoxide from another, often requiring high temperatures and inert atmospheres. mdpi.com

Multi-step syntheses allow for the introduction of diverse functionalities. For example, the synthesis of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives begins with the conversion of substituted anilines into the corresponding azides. acs.orgnih.gov This is followed by a cycloaddition reaction and subsequent functionalization. The nature of the substituents on the initial aniline (B41778) directly translates to the final product structure, demonstrating how early structural decisions propagate through a synthetic sequence. acs.orgnih.gov

The modification of the phenolic core itself can lead to different classes of compounds. The synthesis of 4-chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol involves a sequence of nitration, reduction, aminomethylation, and chlorination, with reaction conditions optimized at each stage to maximize yield and minimize byproducts. This illustrates how a basic phenolic structure can be elaborated into a more complex molecule with specific functional groups at defined positions.

| Target Structural Modification | Synthetic Pathway | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Diaryl Ether Linkage | Copper-catalyzed Etherification followed by Demethylation | Copper iodide (catalyst), Cesium carbonate (base), Boron tribromide (demethylation) | mdpi.com |

| Triazole Ring Introduction | Azide formation from aniline, then [3+2] Cycloaddition | tert-Butyl nitrite, Azidotrimethylsilane (TMSN₃), Copper(I) catalyst | acs.orgnih.gov |

| Aminomethyl Group on Phenol Ring | Multi-step: Nitration, Reduction, Aminomethylation | Nitrating agent, Reducing agent (e.g., H₂/Pd), Formaldehyde | |

| Polyester with Schiff Base Units | Interfacial Polycondensation | Diacid chlorides, Phase transfer catalyst (citramide), NaOH solution | ekb.eg |

| Displacement of Halogen | Nucleophilic Aromatic Substitution | Resorcinol, High temperature (130 °C), Inert atmosphere | mdpi.com |

Correlation of Molecular Structure with Advanced Material Properties

The rigid, biphenyl-like structure of 4-(3-Methylphenyl)phenol makes its derivatives promising candidates for advanced materials, particularly in the fields of liquid crystals and nonlinear optics. The material properties are directly correlated with molecular features such as geometry, polarity, and intermolecular interactions.

The type of substituent has a pronounced effect. For example, in a series of diazenyl phenol derivatives, compounds with a terminal nitro group exhibited higher transition temperatures due to strong intermolecular dipole-dipole interactions. bohrium.com In contrast, less polar terminal groups led to different mesophases at lower temperatures. bohrium.com The length and flexibility of terminal alkoxy chains also play a crucial role; longer chains tend to favor the formation of smectic phases over nematic phases. mdpi.comresearchgate.net By preparing binary mixtures of different mesogenic compounds, eutectic compositions with broad liquid crystal temperature ranges can be achieved, which is desirable for practical applications. mdpi.com

Nonlinear Optical (NLO) Properties: Phenolic compounds can exhibit significant nonlinear optical (NLO) properties, which are essential for applications in photonics and optical data processing. The NLO response is governed by the molecule's hyperpolarizability (β), which is sensitive to its electronic structure. researchgate.net Quantum chemical calculations on various phenols have shown that the presence of both electron-donating groups (like -OH) and electron-withdrawing groups, connected through a π-conjugated system, can lead to a large hyperpolarizability. researchgate.net The structural differences between various phenols lead to consistent and predictable differences in their hyperpolarizability. researchgate.net For instance, the compound eugenol, which contains both a hydroxyl and an allyl group on the benzene (B151609) ring, was found to have a total first hyperpolarizability (βtot) significantly higher than that of urea, a standard NLO material. researchgate.net This suggests that strategic functionalization of the this compound scaffold could yield materials with a strong NLO response.

| Structural Feature | Material Property | Underlying Principle | Example Finding | Reference |

|---|---|---|---|---|

| Planar Molecular Geometry | Liquid Crystal Phase Formation | Allows for strong lateral and end-to-end intermolecular interactions. | Completely planar phenyl rings in individual analogues enhanced mesophase stability in mixtures. | mdpi.com |

| Terminal Nitro (-NO₂) Group | Higher Liquid Crystal Transition Temperatures | Strong intermolecular dipole-dipole interactions increase thermal stability of the mesophase. | Nitrophenyldiazenyl derivatives showed higher transition temperatures compared to tolyldiazenyl derivatives. | bohrium.com |

| Long Terminal Alkoxy Chains | Smectic Phase Stabilization | Increased van der Waals interactions and potential for interdigitation of chains. | The addition of a compound with a longer alkoxy chain induced a smectic A phase in a binary mixture. | mdpi.com |

| π-Conjugated System with Donor/Acceptor Groups | High Nonlinear Optical (NLO) Response | Facilitates intramolecular charge transfer, leading to large molecular hyperpolarizability (β). | Eugenol showed a high total first hyperpolarizability (βtot) up to 640.37 a.u. and a low energy gap. | researchgate.net |

| Aryl Ether Linkage | Component in Organic Light-Emitting Devices (OLEDs) | Provides thermal stability and suitable electronic properties for charge-transport layers. | 3-(4-bromophenoxy)phenol was used as a component in the fabrication of an OLED. | mdpi.com |

Future Research Directions and Emerging Areas in the Study of 4 3 Methylphenyl Phenol

The biphenyl (B1667301) scaffold, a core component of 4-(3-Methylphenyl)phenol, is a privileged structure in materials science and chemical synthesis. As research progresses, several key areas are emerging that promise to unlock the full potential of this and related compounds. Future investigations are increasingly focused on sustainability, efficiency, and the integration of advanced computational and analytical tools to guide discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.